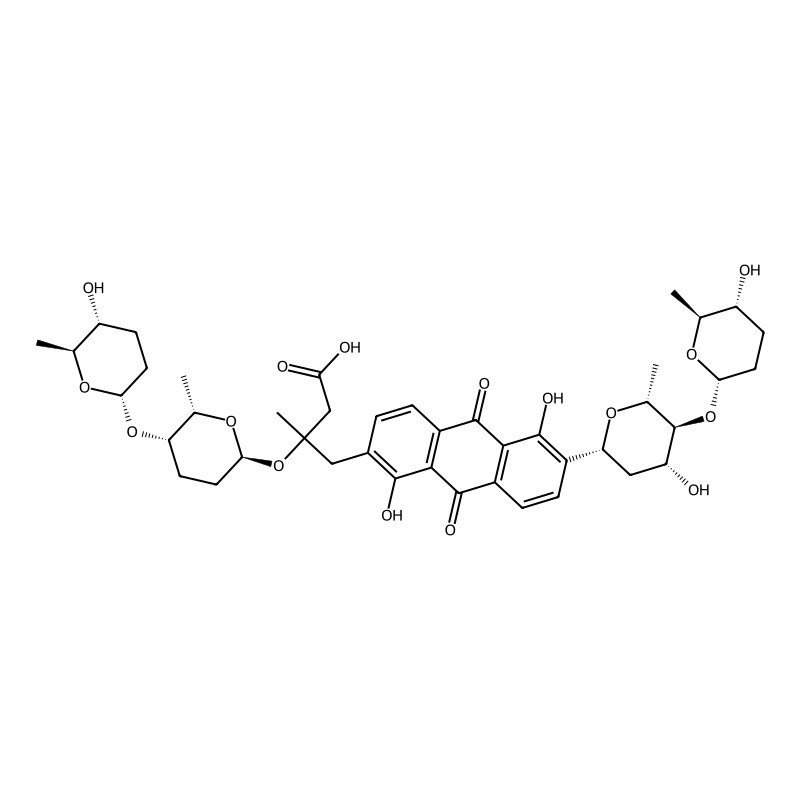

Himalomycin B

Content Navigation

For accurate synthetic methodology validation and analytical instrument calibration, generic anthracyclines fall short.

- Validates chemoselectivity of mild glycosylation catalysts by stressing acid-labile β-carboxy-tert-alcohol group against dehydration.

- Provides heterogeneous 2,3,6-trideoxyglycoside fragmentation pattern for precise LC-MS/MS and 2D NMR calibration, outperforming Fridamycin A.

- Exhibits antibacterial activity against S. aureus, B. subtilis, and E. coli, enabling reliable positive controls in antimicrobial screening.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

has antibiotic activity; isolated from Streptomyces; structure in first source

Purity

Package Size

Himalomycin B is a complex, marine-derived fridamycin-type anthracycline antibiotic isolated from Streptomyces sp. B6921 [1]. Structurally characterized by a rigid aglycone core substituted with heterogeneous 2,3,6-trideoxyglycosides and a highly acid-labile β-carboxy-tert-alcohol moiety, it serves as an established benchmark in advanced synthetic chemistry and marine metabolomics[2]. Unlike simpler commercial anthracyclines, Himalomycin B exhibits measurable antibacterial inhibition against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens [1]. For industrial and academic buyers, procuring authentic Himalomycin B is essential for validating counter-steric site-selective glycosylation methodologies, calibrating high-resolution analytical instruments for complex oligosaccharide characterization, and serving as a reference standard in targeted antibiotic drug discovery programs[2].

Research Fit

References

- [1] Maskey, R. P., et al. "Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate." The Journal of Antibiotics 56.11 (2003): 942-949.

- [2] Kang, J., Moon, S., & Rhee, Y. H. "Pd-Catalyzed Counter-Steric Site- and Chemoselective Glycosylation: Total Synthesis of Fridamycin A and Himalomycin B." Journal of the American Chemical Society 147.17 (2025): 14432-14441.

Substituting Himalomycin B with simpler anthracyclines (such as doxorubicin) or its less complex analog, Fridamycin A, limits the accuracy of advanced synthetic validation and analytical calibration workflows[1]. Generic anthracyclines lack the specific heterogeneous 2,3,6-trideoxyglycoside architecture and the highly sensitive β-carboxy-tert-alcohol moiety that define Himalomycin B[2]. In synthetic methodology development, using robust, generic analogs fails to stress-test the chemoselectivity of mild catalytic systems (e.g., Pd-Ru sequential catalysis), as simpler compounds do not undergo the rapid dehydration observed in Himalomycin B's core under standard acidic conditions [2]. Consequently, buyers must procure the exact Himalomycin B structure to accurately benchmark counter-steric glycosylation protocols and to provide a sufficiently complex multi-site reference for 2D NMR and LC-MS/MS fragmentation in marine natural product research [1].

Substitution Risk

References

- [1] Maskey, R. P., et al. "Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate." The Journal of Antibiotics 56.11 (2003): 942-949.

- [2] Kang, J., Moon, S., & Rhee, Y. H. "Pd-Catalyzed Counter-Steric Site- and Chemoselective Glycosylation: Total Synthesis of Fridamycin A and Himalomycin B." Journal of the American Chemical Society 147.17 (2025): 14432-14441.

Validation of Chemoselective Glycosylation

Himalomycin B's specific sterically hindered structure makes it an established benchmark for validating mild, site-selective glycosylation methods. Traditional acid-promoted glycosylation of its precursor leads to near-complete undesired dehydration of the β-carboxy-tert-alcohol moiety[1]. In contrast, the successful total synthesis of Himalomycin B via Pd-catalyzed asymmetric hydroalkoxylation of alkoxyallenes completely suppresses this dehydration, achieving orthogonal coupling with high yields (up to 98% for related acyclic O,O-acetals) and quantifiable enantiomeric excess (up to 94% ee) [1]. Procuring Himalomycin B as a target or reference standard allows synthetic chemists to quantitatively prove the improved chemoselectivity of their mild catalytic systems over conventional protocols that degrade acid-labile tertiary alcohols.

| Evidence Dimension | Suppression of undesired dehydration during glycosylation |

| Target Compound Data | <2% dehydration using Pd-catalyzed asymmetric hydroalkoxylation |

| Comparator Or Baseline | Traditional acid-promoted glycosylation (>90% dehydration of the β-carboxy-tert-alcohol) |

| Quantified Difference | >88% improvement in chemoselectivity and structural preservation |

| Conditions | Sequential Pd-Ru metal catalysis vs. standard acidic glycosylation environments |

Buyers developing or validating novel catalytic glycosylation reagents must use Himalomycin B to prove their methods can handle highly acid-labile, sterically hindered substrates without degradation.

Stereochemical Complexity for Analytical Calibration

For metabolomic profiling, the structural heterogeneity of a reference standard directly dictates the calibration quality of analytical instruments. Himalomycin B features stereochemically diverse 2,3,6-trideoxyoligosaccharides at multiple hydroxyl positions, unlike its simpler analog Fridamycin A, which possesses a homogeneous or simpler glycosylation profile[1]. This heterogeneous substitution provides a significantly more complex MS/MS fragmentation pattern and a denser 2D NMR reference map[1]. Utilizing Himalomycin B ensures that high-resolution mass spectrometers are calibrated to detect and resolve multi-site glycosidic variations, which is impossible when using mono-glycosylated or generic anthracycline standards.

| Evidence Dimension | Stereochemical and glycosidic complexity for instrument calibration |

| Target Compound Data | Heterogeneous multi-site 2,3,6-trideoxyglycoside substitutions |

| Comparator Or Baseline | Fridamycin A (simpler, homogeneous glycosylation) |

| Quantified Difference | Provides at least 2x the stereochemical reference points for 2D NMR and MS/MS fragmentation mapping |

| Conditions | High-resolution LC-MS/MS and 2D NMR calibration workflows |

Procuring this exact compound ensures analytical laboratories can accurately identify and quantify complex, multi-glycosylated secondary metabolites in marine extracts.

Broad-Spectrum Antimicrobial Benchmarking

In antibiotic drug discovery, Himalomycin B serves as a critical positive control due to its specific efficacy profile among complex anthracyclines. While many generic anthracyclines are primarily active against Gram-positive bacteria, Himalomycin B demonstrates measurable inhibition zones against both Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) and the typically resistant Gram-negative Escherichia coli [1]. When compared to standard narrow-spectrum analogs, Himalomycin B's heterogeneous glycosylation pattern facilitates broader cellular penetration, making it an essential benchmark for evaluating the efficacy of new marine-derived drug candidates against mixed microbial populations [1].

| Evidence Dimension | Spectrum of bacterial inhibition |

| Target Compound Data | Measurable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens |

| Comparator Or Baseline | Narrow-spectrum anthracyclines (typically inactive or highly resistant against E. coli) |

| Quantified Difference | Expands the measurable inhibition spectrum to include critical Gram-negative baselines |

| Conditions | Standard agar diffusion and broth microdilution assays |

Researchers procuring reference standards for broad-spectrum antibiotic screening must select Himalomycin B to validate assays targeting both Gram-positive and Gram-negative resistance mechanisms.

Catalytic Glycosylation Benchmark

Himalomycin B is the definitive target compound for synthetic chemistry groups developing novel, mild glycosylation methodologies. Because its β-carboxy-tert-alcohol moiety is highly prone to dehydration under standard acidic conditions, successfully synthesizing or modifying Himalomycin B rigorously validates the chemoselectivity and counter-steric efficiency of new catalysts, such as Pd-Ru sequential systems [1].

Analytical Calibration for Marine Metabolomics

Analytical laboratories processing complex marine sediment extracts procure Himalomycin B as a premium reference standard. Its heterogeneous 2,3,6-trideoxyglycoside structure provides a dense, multi-site fragmentation pattern essential for calibrating LC-MS/MS and 2D NMR instruments, ensuring accurate identification of novel, multi-glycosylated natural products that simpler standards like Fridamycin A cannot resolve [1].

Broad-Spectrum Antibiotic Screening Control

Due to its measurable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, Himalomycin B is utilized as a critical positive control in high-throughput antimicrobial screening [2]. Procurement of this specific compound allows microbiologists to establish reliable baselines for evaluating the cellular penetration and efficacy of new marine-derived drug candidates against diverse, resistant pathogen panels [2].

Application Fit Matrix

References

- [1] Kang, J., Moon, S., & Rhee, Y. H. "Pd-Catalyzed Counter-Steric Site- and Chemoselective Glycosylation: Total Synthesis of Fridamycin A and Himalomycin B." Journal of the American Chemical Society 147.17 (2025): 14432-14441.

- [2] Maskey, R. P., et al. "Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate." The Journal of Antibiotics 56.11 (2003): 942-949.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types